Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate
Overview
Description
Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate is a complex organic compound with the molecular formula C17H21Cl2NO3S This compound is characterized by the presence of a piperidine ring, a dichlorobenzyl group, and an ester functional group
Preparation Methods
The synthesis of Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzyl isothiocyanate. This intermediate is then reacted with ethyl piperidine-4-carboxylate in the presence of a base to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 1-{[(2,6-dichlorobenzyl)sulfanyl]acetyl}piperidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 1-methylpiperidine-4-carboxylate: This compound lacks the dichlorobenzyl and sulfanyl groups, making it less complex and potentially less active in certain biological assays.
Indole derivatives: These compounds share some structural similarities but differ significantly in their biological activities and applications.
Properties
IUPAC Name |
ethyl 1-[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO3S/c1-2-23-17(22)12-6-8-20(9-7-12)16(21)11-24-10-13-14(18)4-3-5-15(13)19/h3-5,12H,2,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDPTUZPYLEIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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